molecular formula C20H17N3O5 B3606225 4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID

4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID

Cat. No.: B3606225
M. Wt: 379.4 g/mol
InChI Key: COLMXPPNIQTSDI-WJDWOHSUSA-N
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Description

4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID: is a complex organic compound with a molecular formula of C20H17N3O5 and a molecular weight of 379.366 g/mol . This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a benzoic acid moiety, and a diazinanone ring system. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID typically involves multiple steps, including the formation of the diazinanone ring and the attachment of the dimethylamino phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and differentiate it from other similar compounds .

Properties

IUPAC Name

4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-22(2)14-7-3-12(4-8-14)11-16-17(24)21-20(28)23(18(16)25)15-9-5-13(6-10-15)19(26)27/h3-11H,1-2H3,(H,26,27)(H,21,24,28)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMXPPNIQTSDI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID

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